4-Piperidin-4-YL-benzoic acid methyl ester is a synthetic organic compound often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. [] Its structure consists of a piperidine ring substituted at the 4-position with a benzoic acid methyl ester moiety.
While the provided abstracts do not specifically detail the synthesis of 4-Piperidin-4-YL-benzoic acid methyl ester, similar compounds like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester [] and 1-Piperidin-4-yl butyro- and valerolactams [] are synthesized through multi-step processes involving reactions like Suzuki coupling and reductive amination-lactamization.
4-Piperidin-4-yl-benzoic acid methyl ester hydrochloride is a piperidine-derived organic compound with the systematic IUPAC name methyl 4-(piperidin-4-yl)benzoate hydrochloride. Its molecular formula is C₁₃H₁₇NO₂·HCl, and the molecular weight is 255.74 g/mol. The compound is registered under CAS number 936130-82-4 and has MDL identifier MFCD02179141. Key synonyms include:
The molecule consists of two primary moieties:
COC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl, and the InChI key is GKSBLGJAXZOORS-UHFFFAOYSA-N [4] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2